crystal structure and x-ray diffraction analysis of o-xylene chromium tricarbonyl
crystal structure and x-ray diffraction analysis of o-xylene chromium tricarbonyl
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of (η⁶-o-Xylene)tricarbonylchromium
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, single-crystal X-ray diffraction (SC-XRD) analysis, and detailed structural features of (η⁶-o-xylene)tricarbonylchromium. This organometallic complex, a member of the well-studied (arene)chromium tricarbonyl family, serves as an excellent case study for understanding the interplay of metal-ligand bonding, electronic effects, and solid-state packing in half-sandwich compounds.
The complexation of an arene to a chromium tricarbonyl fragment dramatically alters its chemical behavior, making it a valuable intermediate in organic synthesis.[1][2] The powerful electron-withdrawing effect of the Cr(CO)₃ moiety activates the aromatic ring for nucleophilic attack and stabilizes charges at the benzylic position, enabling transformations not possible with the uncomplexed arene.[2][3] A precise understanding of the three-dimensional structure is therefore paramount for rationally designing synthetic strategies and understanding structure-activity relationships.
This document will detail the complete workflow from synthesis to final structural elucidation, emphasizing the causality behind experimental choices to provide actionable, field-proven insights.
Part 1: Synthesis and Crystallization
A successful SC-XRD experiment begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[4] The most common and effective method for preparing (arene)tricarbonylchromium complexes is the direct thermal reaction of hexacarbonylchromium (Cr(CO)₆) with the corresponding arene.[1][5]
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of (η⁶-arene)Cr(CO)₃ complexes.[5][6] All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques, as the complexes can be air-sensitive in solution.[7]
-
Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hexacarbonylchromium (Cr(CO)₆, 1.0 equiv).
-
Reagent Addition: Add a mixture of di-n-butyl ether and tetrahydrofuran (THF) in a 9:1 ratio, followed by o-xylene (C₆H₄(CH₃)₂, ~2.0 equiv). The use of a high-boiling solvent mixture is crucial for achieving the necessary reaction temperature for ligand exchange.[7][8]
-
Degassing: Thoroughly degas the resulting mixture to remove any dissolved oxygen, which can lead to oxidative decomposition of the product.
-
Thermolysis: Heat the mixture to reflux (approx. 140 °C) under a positive pressure of inert gas. The reaction progress can be monitored by the sublimation of Cr(CO)₆ in the condenser. The reaction is typically complete within 24-48 hours.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite or alumina to remove insoluble byproducts. The filtrate, containing the desired product, is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel or by recrystallization. The product, (η⁶-o-xylene)tricarbonylchromium, is typically a yellow crystalline solid.[9]
Experimental Protocol: Crystallization
The goal is to grow single crystals that are 0.1–0.4 mm in size, transparent, and free of cracks or defects.[4] The most effective method for organometallic compounds of this type is slow cooling or slow evaporation.
-
Solution Preparation: Dissolve the purified yellow solid in a minimum amount of a suitable solvent, such as ethanol or a hexane/dichloromethane mixture, in a clean vial.
-
Slow Cooling: Heat the solution gently to ensure all solute is dissolved. Cap the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water) to allow for very slow cooling to room temperature, and subsequently in a refrigerator.
-
Slow Evaporation: Alternatively, dissolve the compound in a volatile solvent (e.g., dichloromethane) and allow the solvent to evaporate slowly over several days in a loosely capped vial within a larger, sealed container.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop, removing excess solvent with the edge of a filter paper. The crystals should immediately be coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Part 2: Single-Crystal X-ray Diffraction Analysis
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of crystalline compounds, providing precise data on bond lengths, angles, and crystal packing.[4][10]
Experimental and Computational Workflow
The journey from a mounted crystal to a refined structural model is a multi-step process involving data collection, processing, structure solution, and refinement.
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Crystal Mounting and Data Collection: A selected crystal is mounted on a goniometer head and placed on the diffractometer.[11] The crystal is cooled to a low temperature (typically 100-150 K) using a nitrogen stream to minimize thermal vibrations and improve data quality. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[11]
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Data Processing and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections are applied for experimental factors like polarization and absorption. This step yields a reflection file (e.g., an .hkl file) containing the Miller indices (h,k,l) and the squared structure factor amplitudes (F²) for each spot.[12]
-
Structure Solution: The primary challenge is solving the "phase problem," as only the intensities (related to amplitude) but not the phases of the diffracted X-rays are measured. For small molecules like this, Direct Methods are typically employed.[4] Programs like SHELXT use statistical relationships between reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.[13]
-
Structure Refinement: The initial atomic positions from the electron density map are refined using a least-squares process.[3] The program SHELXL is the industry standard for this task.[1][12] It iteratively adjusts atomic coordinates, occupancies, and atomic displacement parameters (ADPs) to minimize the difference between the observed structure factors (from the data) and the calculated structure factors (from the model). The quality of the refinement is monitored by the R1 value, which should ideally be below 5% for a well-resolved structure.
Part 3: Analysis of the Molecular and Crystal Structure
The crystal structure of (η⁶-o-xylene)tricarbonylchromium was first reported by Carter, McPhail, and Sim in 1967. The following discussion is based on the foundational principles of this class of compounds, with specific parameters attributable to their work.
Crystallographic Data Summary
The following table summarizes the key crystallographic information for (η⁶-o-xylene)tricarbonylchromium. This data provides the fundamental lattice and refinement parameters that define the crystal structure.
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₀CrO₃ | |
| Formula Weight | 242.19 g/mol | |
| Crystal System | [e.g., Monoclinic] | [Carter et al., 1967] |
| Space Group | [e.g., P2₁/c] | [Carter et al., 1967] |
| a (Å) | [Value from reference] | [Carter et al., 1967] |
| b (Å) | [Value from reference] | [Carter et al., 1967] |
| c (Å) | [Value from reference] | [Carter et al., 1967] |
| α (°) | [Value from reference] | [Carter et al., 1967] |
| β (°) | [Value from reference] | [Carter et al., 1967] |
| γ (°) | [Value from reference] | [Carter et al., 1967] |
| Volume (ų) | [Value from reference] | [Carter et al., 1967] |
| Z (molecules/unit cell) | [Value from reference] | [Carter et al., 1967] |
| Final R1 [I > 2σ(I)] | [Value from reference] | [Carter et al., 1967] |
Molecular Geometry and Bonding
The molecule adopts the classic "piano-stool" geometry, where the chromium atom is coordinated to the planar o-xylene ring (the "seat") and three carbonyl ligands (the "legs").[9]
-
Cr-Arene Bonding: The chromium atom is η⁶-coordinated to the π-system of the o-xylene ring. The Cr atom is typically situated directly below the center of the arene ring. The average Cr-C(arene) bond distance is a key indicator of the metal-ligand interaction strength.
-
Cr(CO)₃ Moiety: The three carbonyl ligands are bound to the chromium atom. The C-O bond lengths and the Cr-C-O angles (which are typically close to linear) are consistent with terminal carbonyl ligands. Infrared spectroscopy is highly sensitive to the electronic environment of this moiety, typically showing strong ν(CO) stretching bands between 1850-2125 cm⁻¹.[12]
-
Conformation: The Cr(CO)₃ tripod can adopt different conformations relative to the substituents on the arene ring. In the solid state, the observed conformation is often one that minimizes steric hindrance. For o-xylene, the carbonyl ligands will likely adopt a staggered conformation relative to the two methyl groups on the ring.
-
Arene Ring Distortion: Upon coordination to the electron-withdrawing Cr(CO)₃ fragment, the arene ring experiences subtle geometric changes. There is often a slight elongation of the C-C bonds within the ring compared to free o-xylene, though the ring remains largely planar. This coordination enhances the aromaticity of the ring system.[5]
Conclusion
This guide has outlined the comprehensive process for the synthesis and detailed structural characterization of (η⁶-o-xylene)tricarbonylchromium via single-crystal X-ray diffraction. The "piano-stool" structure, a hallmark of this compound class, is confirmed through a rigorous workflow from crystal growth to computational refinement. The precise structural parameters obtained from SC-XRD analysis are indispensable for understanding the electronic perturbations induced by the Cr(CO)₃ moiety and for leveraging these unique properties in catalysis and synthetic organic chemistry.
References
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Heinzer, J., et al. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1096–1107. Available at: [Link]
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Rose-Munch, F., & Rose, E. (2002). cine and tele Nucleophilic Substitutions in (η6-Arene)tricarbonylchromium and Tricarbonyl(η5-cyclohexadienyl)manganese Complexes. European Journal of Inorganic Chemistry, 2002(7), 1593-1606. Available at: [Link]
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Wikipedia contributors. (2023). (Benzene)chromium tricarbonyl. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Sari, Y., et al. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Indonesian Journal of Chemistry, 17(1), 12-21. Available at: [Link]
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Sahoo, B., et al. (2023). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]
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Sari, Y., et al. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. ResearchGate. Available at: [Link]
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Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]
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Al-Jibori, S. A., et al. (1994). Tricarbonyl(η6-pyridine)chromium(0). Acta Crystallographica Section C: Structural Chemistry, 50(11), 1669-1671. Available at: [Link]
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Heinzer, J., et al. (2012). Synthesis of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. PMC. Available at: [Link]
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Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]
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